3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride
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Overview
Description
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride is a synthetic compound known for its potent pharmacological properties. It is commonly referred to as U-47700 and belongs to the class of synthetic opioids. This compound has been studied for its analgesic effects and has been associated with significant potency compared to traditional opioids like morphine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride involves several steps. The starting material is typically 3,4-dichlorobenzoyl chloride, which undergoes a reaction with (1S,2S)-2-(dimethylamino)cyclohexylamine to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets the required standards .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a reference material in analytical chemistry for studying synthetic opioids.
Biology: Investigated for its effects on opioid receptors and its potential as a research tool in neurobiology.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new synthetic pathways and as a standard in quality control processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at the μ-opioid receptor, leading to analgesic effects. The binding of the compound to the receptor triggers a cascade of intracellular events, resulting in the inhibition of neurotransmitter release and modulation of pain signals .
Comparison with Similar Compounds
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride is often compared to other synthetic opioids such as:
U-50488: A selective kappa-opioid receptor agonist with similar structural features.
U-69,593: Another kappa-opioid receptor agonist with a pyrrolidine substituent instead of a dimethylamine.
AH-7921: A structural isomer with similar analgesic properties.
The uniqueness of this compound lies in its high potency and selectivity for the μ-opioid receptor, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2741884-03-5 |
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Molecular Formula |
C21H25Cl3N2O |
Molecular Weight |
427.8 g/mol |
IUPAC Name |
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride |
InChI |
InChI=1S/C21H24Cl2N2O.ClH/c1-24(2)19-10-6-7-11-20(19)25(16-8-4-3-5-9-16)21(26)15-12-13-17(22)18(23)14-15;/h3-5,8-9,12-14,19-20H,6-7,10-11H2,1-2H3;1H/t19-,20-;/m0./s1 |
InChI Key |
FEJRKQJZGRLLBG-FKLPMGAJSA-N |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1N(C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
Canonical SMILES |
CN(C)C1CCCCC1N(C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
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